(E)-Ethyl 4-chloro-4-oxobut-2-enoate

Catalog No.
S683168
CAS No.
26367-48-6
M.F
C6H7ClO3
M. Wt
162.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Ethyl 4-chloro-4-oxobut-2-enoate

CAS Number

26367-48-6

Product Name

(E)-Ethyl 4-chloro-4-oxobut-2-enoate

IUPAC Name

ethyl (E)-4-chloro-4-oxobut-2-enoate

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

InChI

InChI=1S/C6H7ClO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3/b4-3+

InChI Key

YYLWXDIGYFPUSK-ONEGZZNKSA-N

SMILES

CCOC(=O)C=CC(=O)Cl

Canonical SMILES

CCOC(=O)C=CC(=O)Cl

Isomeric SMILES

CCOC(=O)/C=C/C(=O)Cl

Synthesis of Polymer-Supported Bifunctional Catalyst:

A study published in the journal "Tetrahedron Letters" describes the utilization of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of a polymer-supported bifunctional catalyst. This catalyst combines two different functionalities, allowing for efficient one-pot multistep reactions in organic synthesis. []

Synthesis of Succinimidyl Ester of Benzo(a)pyrene:

Another research article, published in "Chemical Communications," details the application of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of a succinimidyl ester derivative of benzo(a)pyrene. This modified form of the potent carcinogen benzo(a)pyrene is used in studies investigating its interactions with biological systems. []

(E)-Ethyl 4-chloro-4-oxobut-2-enoate is an organic compound characterized by the molecular formula C₆H₇ClO₃ and a molecular weight of 162.57 g/mol. This compound features a chloro group and a double bond, making it a derivative of ethyl acetoacetate. Its structure includes a carbonyl group and is notable for its potential reactivity due to the presence of both the chloro substituent and the alkene functionality .

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of derivatives like ethyl 4-aminobut-2-enoate.
  • Addition Reactions: The double bond can react with electrophiles or nucleophiles, resulting in products such as ethyl 4-bromo-4-oxobut-2-enoate.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, yielding products like ethyl 4-chloro-4-hydroxybutanoate .

Major Products Formed

  • From Nucleophilic Substitution:
    • Ethyl 4-aminobut-2-enoate
    • Ethyl 4-alkoxybut-2-enoate
  • From Addition Reactions:
    • Ethyl 4-bromo-4-oxobut-2-enoate
    • Ethyl 4-hydroxy-4-oxobut-2-enoate
  • From Oxidation and Reduction:
    • Ethyl 4-chloro-4-hydroxybutanoate
    • Ethyl 4-chlorobutanoate.

The synthesis of (E)-Ethyl 4-chloro-4-oxobut-2-enoate typically involves chlorination processes. A common method includes:

  • Chlorination of Ethyl Acetoacetate:
    • Reacting ethyl acetoacetate with phosphorus pentachloride or thionyl chloride under controlled conditions to introduce the chloro group.
  • Industrial Production:
    • In industrial settings, continuous flow processes may be employed to ensure consistent quality and yield, utilizing automated reactors for precise control over reaction parameters .

This compound serves various applications across different fields:

  • Chemistry: Utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored as a precursor for developing therapeutic agents.
  • Industry: Used in producing specialty chemicals and materials .

Several compounds share structural similarities with (E)-Ethyl 4-chloro-4-oxobut-2-enoate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Methyl 4-chloro-4-oxobut-2-enoateC₅H₅ClO₃Lacks ethyl group; similar reactivity
Ethyl 3-chloroacrylateC₅H₇ClO₂Different position of chlorine; used in polymers
Ethyl 4-bromo-4-hydroxybutanoateC₆H₉BrO₃Contains bromine instead of chlorine; similar application in medicinal chemistry

These compounds highlight the uniqueness of (E)-Ethyl 4-chloro-4-oxobut-2-enoate due to its specific functional groups and reactivity patterns, which are crucial for its applications in synthetic organic chemistry .

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Ethyl (E)-4-chloro-4-oxobut-2-enoate

Dates

Last modified: 08-15-2023
Liu et al. Rapid assembly of complex cyclopentanes employing chiral, alpha,beta-unsaturated acylammonium intermediates. Nature Chemistry, doi: 10.1038/nchem.1788, published online 3 November 2013 http://www.nature.com/nchem

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